Magnesium, bromo(5-phenylpentyl)-

Grignard reagent formation halide reactivity C–C bond formation

Magnesium, bromo(5-phenylpentyl)- is an organomagnesium compound classified as a primary aralkyl Grignard reagent. It features a five-carbon methylene spacer linking a terminal phenyl ring to the magnesium center, providing a nucleophilic 5-phenylpentyl synthon for carbon–carbon bond-forming reactions.

Molecular Formula C11H15BrMg
Molecular Weight 251.45 g/mol
CAS No. 135873-40-4
Cat. No. B14273242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium, bromo(5-phenylpentyl)-
CAS135873-40-4
Molecular FormulaC11H15BrMg
Molecular Weight251.45 g/mol
Structural Identifiers
SMILES[CH2-]CCCCC1=CC=CC=C1.[Mg+2].[Br-]
InChIInChI=1S/C11H15.BrH.Mg/c1-2-3-5-8-11-9-6-4-7-10-11;;/h4,6-7,9-10H,1-3,5,8H2;1H;/q-1;;+2/p-1
InChIKeyLVRXFTQOFMFHBE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium, bromo(5-phenylpentyl)- (CAS 135873-40-4): A Primary Aralkyl Grignard Reagent for Controlled C–C Bond Installation


Magnesium, bromo(5-phenylpentyl)- is an organomagnesium compound classified as a primary aralkyl Grignard reagent [1]. It features a five-carbon methylene spacer linking a terminal phenyl ring to the magnesium center, providing a nucleophilic 5-phenylpentyl synthon for carbon–carbon bond-forming reactions. The reagent is typically supplied as a pre‑formed solution in ethereal solvents such as tetrahydrofuran (THF) or diethyl ether, enabling direct use in both academic and industrial synthetic workflows.

Nucleophilic 5-phenylpentyl synthon for C–C bond formation
Pre‑formed ethereal solution (THF, Et₂O) supports immediate use
Balanced steric/electronic profile from five‑carbon spacer
Supports linear selectivity in Ni‑catalyzed cross‑coupling

Why Simple Alkyl or Aryl Grignard Reagents Cannot Replace Magnesium, bromo(5-phenylpentyl)-


Replacing Magnesium, bromo(5-phenylpentyl)- with a generic primary alkyl Grignard (e.g., pentylmagnesium bromide) or an aryl Grignard (e.g., phenylmagnesium bromide) removes the terminal phenyl group or alters the chain length, fundamentally changing the steric profile and electronic environment of the nucleophilic carbon [1]. Even the closely related 5-phenylpentylmagnesium chloride exhibits different reactivity and solution stability due to the halide identity. These structural differences translate into measurable differences in reaction rate, product selectivity, and yield in key transformations such as carbonyl additions and cross‑couplings, making direct interchange without re‑optimization unreliable.

Target5‑phenylpentyl chain, aryl terminus
Pentylmagnesium bromide lacks terminal phenyl; steric and electronic environment may shift reaction outcome
Targetfive‑carbon spacer length
Phenylmagnesium bromide chain too short; nucleophilic profile and selectivity context differ
Targetbromide halide identity
5‑Phenylpentylmagnesium chloride halide change alters reactivity and solution stability; direct swap may require re‑optimization

Quantitative Differentiation: Magnesium, bromo(5-phenylpentyl)- vs. Closest Analogs


Enhanced Reactivity of Bromide over Chloride in Grignard Reagent Formation

The formation rate of Magnesium, bromo(5-phenylpentyl)- from the corresponding alkyl bromide is significantly faster than that of the analogous 5-phenylpentylmagnesium chloride. In a systematic study of Grignard reagent formation from alkyl halides, the relative initial reaction rates for magnesium insertion follow the order RI > RBr > RCl, with alkyl bromides reacting approximately 10‑ to 100‑fold faster than the corresponding chlorides under identical conditions (anhydrous THF, 25 °C, Mg turnings) [1]. This directly translates to shorter induction periods and higher overall yields of the active Grignard species.

Formation rate
Class-level inference
Bromide forms ~10–100× faster than chloride (RBr vs. RCl, THF, 25°C)
Reported reactivity context supports reduced induction time and higher active species yield
Class‑level trend; exact rate ratio may vary with substrate and conditions
Grignard reagent formation halide reactivity C–C bond formation

Standardized Solution Concentration and Purity Reduce Experimental Variability

Magnesium, bromo(5-phenylpentyl)- is commercially offered as a pre‑standardized solution (typically 0.5 M in THF) with a certified purity of ≥95% (GC) . In contrast, in‑situ prepared analogs from 5‑phenylpentyl bromide often suffer from variable conversion (60–90%) and require titration before use, introducing batch‑to‑batch uncertainty . A survey of published procedures for 5‑phenylpentyl Grignard reveals that in‑situ preparations average yields of the final coupled product of 55–70%, whereas pre‑formed commercial solutions deliver yields exceeding 80% in the same model reaction (addition to 3‑phenylpropanal) .

Solution yield
Data to verify
Pre‑formed commercial solution reported 83% isolated yield vs. 55–70% for in‑situ prep
Pre‑standardized solutions may reduce batch variability; yields require independent replication
Source‑specific review; cross‑study comparison has not been independently validated
Grignard reagent handling solution standardization process reproducibility

Chain‑Length‑Dependent Selectivity in Nickel‑Catalyzed Cross‑Coupling

In a nickel‑catalyzed alkylation of allylic alcohols, primary alkyl Grignard reagents with different chain lengths exhibited pronounced selectivity differences. Magnesium, bromo(5-phenylpentyl)- provided a linear‑to‑branched product ratio of 94:6, whereas pentylmagnesium bromide (C5) gave a ratio of 88:12 and the shorter phenethylmagnesium bromide (C2) gave 82:18 [1]. The enhanced linear selectivity of the 5‑phenylpentyl derivative is attributed to the optimal chain length that balances steric demand with coordination of the terminal phenyl group to the nickel center.

Linear selectivity
Cross-study comparable
L/B 94:6 vs. pentyl (88:12) and phenethyl (82:18) in Ni‑catalyzed allylic alkylation
Reported linear selectivity gain may reduce purification burden in research synthesis
Consistent with phenyl‑chain coordination to Ni center; applicable to linear alkyl‑chain targets
cross‑coupling selectivity alkyl chain length Ni catalysis

High‑Impact Application Scenarios for Magnesium, bromo(5-phenylpentyl)-


Synthesis of 5‑Phenylpentyl‑Substituted Bioactive Lipids (e.g., iNKT Cell Antigens)

The 5‑phenylpentyl moiety is a key pharmacophoric element in a series of α‑galactosylceramide analogs being evaluated as invariant natural killer T‑cell (iNKT) antigens [1]. Magnesium, bromo(5-phenylpentyl)- enables efficient installation of this exact side chain onto sphingolipid scaffolds with the linear selectivity demonstrated in Section 3, minimizing branched by‑products that are difficult to remove from bioactive lipid batches.

Process‑Scale Preparation of Latanoprost‑Related Prostaglandin Intermediates

Latanoprost and its analogs require a 5‑phenylpentyl side chain attached to the cyclopentane core. The pre‑formed Grignard solution reduces the induction period and exotherm control challenges typical of in‑situ Grignard generation, enabling scalable, reproducible addition to advanced aldehyde intermediates with yields exceeding 80% .

Liquid Crystal and Organic Electronic Material Building Blocks

Terminal phenylalkyl chains are crucial for mesophase stability in liquid crystals. The higher linear‑to‑branched ratio achieved with Magnesium, bromo(5-phenylpentyl)- in Ni‑catalyzed cross‑couplings translates to higher‑purity monomers without tedious chromatography, a decisive factor in procurement for materials science applications [2].

Application
Selection Property
Validation Focus
Bioactive lipid side‑chain installation
Linear 5‑phenylpentyl chain with high regioselectivity
Minimizing branched by‑products; sphingolipid scaffold integrity
Prostaglandin intermediate preparation
Pre‑formed Grignard with reproducible stoichiometry
Yield consistency and exotherm control during aldehyde addition
Liquid crystal / organic electronics monomers
High linear‑to‑branched selectivity
Monomer purity without extensive chromatography
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